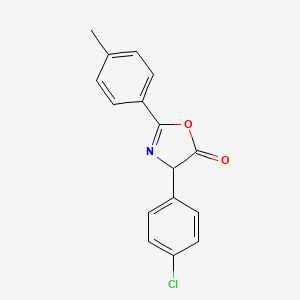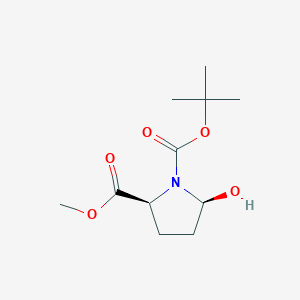
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to a pyrrolidine ring, which is further connected to a methylpropan-2-yl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-formylpyrrolidine with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(1-Carboxypyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Reduction: 1-(1-Hydroxymethylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also interact with various receptors, affecting their signaling pathways. These interactions can result in a range of biological effects, depending on the specific target and context.
類似化合物との比較
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be compared with other similar compounds, such as:
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl acetate: Similar structure but with an acetate group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl amide: Similar structure but with an amide group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl ether: Similar structure but with an ether group instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
[1-(1-formylpyrrolidin-3-yl)-2-methylpropan-2-yl] carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,15-9(11)14)5-8-3-4-12(6-8)7-13/h7-8H,3-6H2,1-2H3,(H2,11,14) |
InChIキー |
UIKMRIQUVPWIEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCN(C1)C=O)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


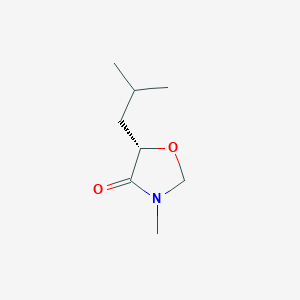
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
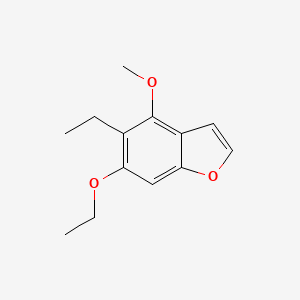
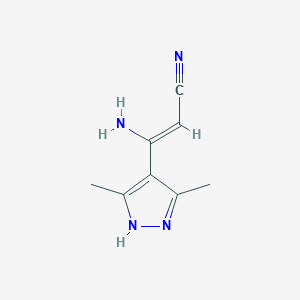
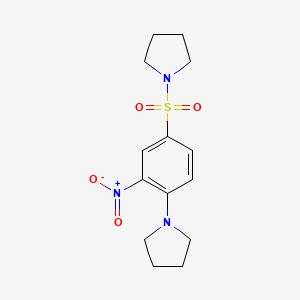
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)


